Quinoline-4-carbothioamide
Overview
Description
Quinoline-4-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Synthesis Analysis
Quinoline-4-carbothioamide can be synthesized through various methods. Transition metal-catalyzed synthetic methods have been dominant for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A specific synthesis method for Quinoline-4-carbothioamide was not found in the search results.Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Scientific Research Applications
1. Immunomodulating Agents
Quinoline-3-carbothioamides, closely related to Quinoline-4-carbothioamide, have been studied for their immunomodulating activities. These compounds, including their analogues, have shown promising results in inhibiting T-cell independent antibody production and effectiveness in nephritis models (Tojo et al., 2002).
2. Antimicrobial Activities
Research has focused on the development of quinoline derivatives for their antimicrobial properties. Quinoline-4-carbothioamide analogues have shown effectiveness against various strains of microorganisms. This includes novel derivatives synthesized via Ullmann coupling reactions (Patel et al., 2018) and compounds characterized for antimicrobial activity evaluation (Özyanik et al., 2012).
3. Anti-Tubercular and Anticancer Activities
Quinoline-based pyrazolines derivatives, including those related to Quinoline-4-carbothioamide, have been synthesized and shown moderate to good activity against M. tuberculosis. They also exhibited significant anticancer activity in various assays (Pattanashetty et al., 2018).
4. Cancer Drug Development
Quinoline compounds, including Quinoline-4-carbothioamide derivatives, are extensively used in cancer drug development. They are known for their anticancer activities, mechanisms of action, and selective activity against various cancer drug targets (Solomon & Lee, 2011).
5. Optical and Biological Probes
Quinoline derivatives have been explored for their potential as cellular probes due to their optical and biological properties. They have been found to be useful in cellular staining, demonstrating efficient penetration into cell organelles with good overall fluorescence and lack of toxicity (Czaplińska et al., 2017).
6. Antimicrobial Potential and Synthesis
N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, related to Quinoline-4-carbothioamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as new bioactive templates for future drug development (Bello et al., 2017).
Future Directions
properties
IUPAC Name |
quinoline-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBYCKKBOIJRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418750 | |
Record name | quinoline-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-carbothioamide | |
CAS RN |
74585-98-1 | |
Record name | quinoline-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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